REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12])([O-:7])=[O:6]>C(OCC)(=O)C>[CH2:1]([NH:4][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=1)[CH:2]=[CH2:3]
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a 500-mL pressure-equalizing addition finnel
|
Type
|
CUSTOM
|
Details
|
fitted with a glass stopper
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice-water bath
|
Type
|
ADDITION
|
Details
|
this solution was then added dropwise to the reaction mixture over 1 h while the reaction mixture
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 150 mL of a 10% (by volume) HCl aqueous solution, 100 mL of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
TEMPERATURE
|
Details
|
The clear solution was cooled to 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 6 h
|
Duration
|
6 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |